2-Amino-4-(benzylamino)pyridine-3-carboxamide
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Overview
Description
2-Amino-4-(benzylamino)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with amino and benzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-chloropyridine with benzylamine under suitable conditions to form the benzylamino derivative. This intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(benzylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-4-(benzylamino)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide derivatives: These compounds share the pyridine ring and carboxamide group but may have different substituents at other positions.
Benzylamino derivatives: Compounds with benzylamino groups attached to various heterocyclic rings.
Uniqueness
2-Amino-4-(benzylamino)pyridine-3-carboxamide is unique due to the specific combination of amino, benzylamino, and carboxamide groups on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91255-07-1 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-amino-4-(benzylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O/c14-12-11(13(15)18)10(6-7-16-12)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H3,14,16,17) |
InChI Key |
FLKGEVXJCUWZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=C2)N)C(=O)N |
Origin of Product |
United States |
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